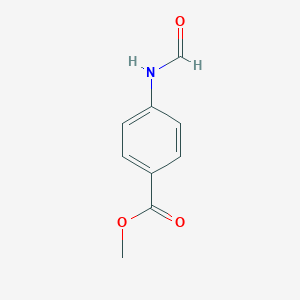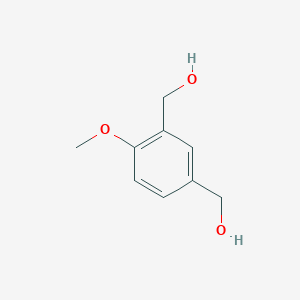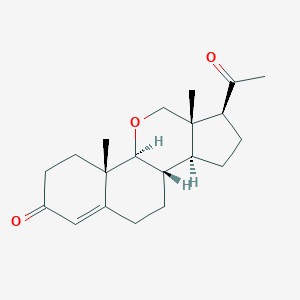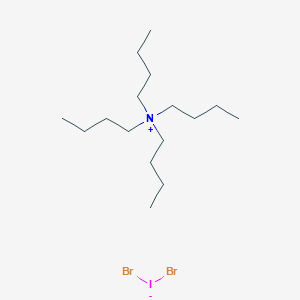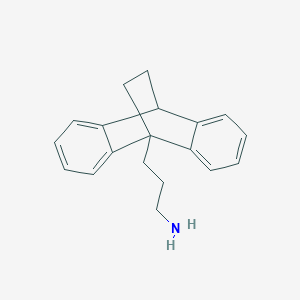
Desmethylmaprotiline
Overview
Description
Desmethylmaprotiline is a major metabolite of Maprotiline . Maprotiline is a tetracyclic antidepressant used to treat depressive illness, major depressive disorder, bipolar disorder, and anxiety associated with depression . It inhibits neuronal norepinephrine reuptake, possesses some anticholinergic activity, and does not affect monoamine oxidase activity .
Synthesis Analysis
The formation of Desmethylmaprotiline involves the demethylation of Maprotiline . This process is facilitated by human cytochrome P-450 enzymes (CYP). In particular, CYP2D6 and CYP1A2 contribute to Maprotiline demethylation . The concentrations of Desmethylmaprotiline were measured by HPLC, and enzyme kinetic parameters were estimated using extended Michaelis-Menten equations with non-linear regression .
Molecular Structure Analysis
The molecular formula of Desmethylmaprotiline is C19H21N . Its average mass is 263.377 Da and its monoisotopic mass is 263.167389 Da .
Chemical Reactions Analysis
The formation rate of Desmethylmaprotiline was observed to be inhibited in incubations with quinidine, furafylline, and ketoconazole . These substances are known inhibitors of CYP2D6, CYP1A2, and CYP3A4 respectively .
Scientific Research Applications
Cytochrome P450 Enzymes and Desmethylmaprotiline
- Cytochrome P450 Enzymes Contributing to Demethylation of Maprotiline: This study focused on the formation of desmethylmaprotiline as a major metabolite of maprotiline. It highlighted the involvement of specific cytochrome P-450 enzymes (CYP) in this process, particularly CYP2D6 and CYPIA2, which contribute to maprotiline demethylation. This is crucial for understanding the metabolic pathways and interactions of desmethylmaprotiline in the human body (Brachtendorf et al., 2002).
Epigenetic Mechanisms
- Hypermethylation Induced by Diethylstilbestrol (DES): Although not directly related to desmethylmaprotiline, this research on DES, a nonsteroidal estrogen, shows how environmental chemicals can affect epigenetic mechanisms. It underscores the importance of understanding how substances like desmethylmaprotiline might interact with DNA methylation processes, impacting gene expression and developmental programming (Bromer et al., 2009).
Environmental Impact and Endocrine Disruption
- Environmental Estrogens and Endocrine Disruption: Research on environmental estrogens, including DES, reveals their role as endocrine disruptors, affecting different biological systems. This kind of research helps in understanding the broader implications of compounds like desmethylmaprotiline on environmental and public health (McLachlan, 2016).
Hedgehog Pathway Inhibition
- Desmethylveramiline as a Hedgehog Pathway Inhibitor: Desmethylveramiline, an analogue of desmethylmaprotiline, was found to inhibit the Sonic Hedgehog (Shh) pathway. This points to the potential of desmethylmaprotiline and its analogues in modulating important biological pathways, which could have implications in therapeutic applications (Guerlet et al., 2011).
DNA Methylation and Gene Expression
- DES Exposure and Hox Gene Expression: This study on in utero exposure to DES and its impact on Hox gene expression can be insightful for understanding how compounds like desmethylmaprotiline might influence genetic pathways during developmental stages (Block et al., 2000).
Mechanism of Action
While the specific mechanism of action for Desmethylmaprotiline is not explicitly stated, it is likely similar to that of its parent compound, Maprotiline. Maprotiline exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain .
Safety and Hazards
properties
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUOEQJTQWFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205839 | |
| Record name | Desmethylmaprotiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylmaprotiline | |
CAS RN |
5721-37-9 | |
| Record name | Desmethylmaprotiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylmaprotiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLMAPROTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1GL9J364N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









